molecular formula C24H17NO3 B3469144 2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B3469144
M. Wt: 367.4 g/mol
InChI Key: QDFUXQIVAGFMOZ-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that features a quinoline ring system fused with a biphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the coupling of 4-quinolinecarboxylic acid with a biphenyl derivative under specific conditions. The reaction often requires the use of catalysts and reagents such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinecarboxylic acid
  • 2-Phenyl-4-quinolinecarboxylic acid
  • 8-Hydroxy-2-quinolinecarboxylic acid

Uniqueness

Compared to similar compounds, 2-(Biphenyl-4-yl)-2-oxoethyl quinoline-2-carboxylate stands out due to its biphenyl group, which enhances its structural complexity and potential for diverse chemical reactivity. This unique feature may contribute to its distinct biological activities and applications in various fields.

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO3/c26-23(20-12-10-18(11-13-20)17-6-2-1-3-7-17)16-28-24(27)22-15-14-19-8-4-5-9-21(19)25-22/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFUXQIVAGFMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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